molecular formula C31H40O15 B568944 Isomartynoside CAS No. 94410-22-7

Isomartynoside

Cat. No.: B568944
CAS No.: 94410-22-7
M. Wt: 652.646
InChI Key: NFTBVWKAIZBSRS-ZXLVUZSHSA-N
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Biochemical Analysis

Biochemical Properties

Isomartynoside interacts with the angiotensin-converting enzyme (ACE), acting as a potent inhibitor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of this compound is 505.9 µM .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an ACE inhibitor . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure. By inhibiting ACE, this compound can potentially influence blood pressure regulation.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the ACE . This inhibition can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby influencing blood pressure regulation.

Metabolic Pathways

This compound is involved in the metabolic pathway of the Renin-Angiotensin System (RAS) due to its role as an ACE inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isomartynoside typically involves extraction from plant sources. The roots of Rehmannia glutinosa are one such source . The extraction process generally includes the use of solvents like ethanol, followed by purification using techniques such as silica gel chromatography and Sephadex LH-20 column chromatography .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. the extraction and purification processes can be scaled up for industrial purposes. This involves large-scale solvent extraction, followed by advanced chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Isomartynoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Isomartynoside is unique due to its specific inhibitory activity against the angiotensin-converting enzyme, which is not as pronounced in some of its analogs. Additionally, its anti-fatigue properties add to its distinct profile .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTBVWKAIZBSRS-ZXLVUZSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is isomartynoside and where is it found?

A1: this compound is a phenylpropanoid glycoside found naturally in various plant species. It has been isolated from Plantago major subsp. intermedia [], Callicarpa nudiflora [, ], Pedicularis rex [, ], Schnabelia tetradonta [], Verbascum atlanticum [], Buddleja davidii [], Buddleja albiflora [], Pedicularis dichotoma [], Rehmannia glutinosa [, ], Callicarpa arborea [], Pedicularis cephalantha [], Pedicularis sibthorpii [], and Galeopsis pubescens [].

Q2: What are the known biological activities of this compound?

A2: While the specific mechanisms of action are still under investigation, research suggests that this compound exhibits antioxidant [] and potential anti-fatigue properties [].

Q3: How does this compound demonstrate its antioxidant activity?

A3: In a study using Plantago major subsp. intermedia extracts, this compound displayed significant antioxidant activity through several mechanisms, including:

  • Inhibition of lipid peroxidation: this compound effectively protected against lipid peroxidation, indicating its ability to neutralize reactive oxygen species (ROS) and protect cell membranes. []
  • ABTS cation radical scavenging: this compound demonstrated strong scavenging activity against ABTS cation radicals, further supporting its ability to neutralize harmful free radicals. []
  • Cupric reducing antioxidant capacity: this compound exhibited potent cupric reducing capacity, indicating its ability to donate electrons and act as an effective reducing agent. []

Q4: Are there any studies investigating the anti-fatigue properties of this compound?

A4: A study on Pedicularis dichotoma revealed that verbascoside, a compound structurally related to this compound, demonstrated promising anti-fatigue effects in mice. Further research is needed to determine if this compound shares this activity. []

Q5: What is the chemical structure of this compound?

A5: this compound is a phenylpropanoid glycoside composed of a caffeic acid moiety linked to a rhamnose-glucose disaccharide. It is structurally similar to martynoside, another phenylpropanoid glycoside, differing only in the glycosidic linkage of the rhamnose unit.

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data is not provided in the abstracts, the structures of compounds isolated from various plant sources, including this compound, were elucidated using a combination of spectroscopic techniques. These techniques likely included Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and optical rotation measurements. [, , , , , , , , , , , , , ]

Q7: Are there any studies on the stability or formulation of this compound?

A7: Currently, there is limited information available regarding the stability, formulation, or specific applications of this compound. Further research is needed to investigate these aspects.

Q8: What analytical methods are used to characterize and quantify this compound?

A8: Researchers have employed various analytical methods for the isolation, identification, and quantification of this compound. These include:

  • Chromatographic techniques: Several chromatographic techniques are commonly used, including silica gel column chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), preparative HPLC, and Sephadex LH-20 column chromatography. [, , , , , , , , , , , , ]
  • Spectroscopic analysis: NMR, HRESI-MS, and optical rotation measurements are commonly used for structural characterization. [, , , , , , , , , , , , , ]

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